molecular formula C13H16N4O B6249244 N-(1H-indazol-5-yl)-2-(pyrrolidin-3-yl)acetamide CAS No. 1830254-62-0

N-(1H-indazol-5-yl)-2-(pyrrolidin-3-yl)acetamide

Cat. No. B6249244
CAS RN: 1830254-62-0
M. Wt: 244.3
InChI Key:
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Description

N-(1H-indazol-5-yl)-2-(pyrrolidin-3-yl)acetamide (NIPA) is a synthetic compound of the indazole family of compounds, and is composed of an indazole ring with an acetamide group attached to the nitrogen atom. NIPA has been studied for its potential use in various scientific and medical applications, including as an anticonvulsant, anti-inflammatory, and neuroprotective agent.

Mechanism of Action

N-(1H-indazol-5-yl)-2-(pyrrolidin-3-yl)acetamide has been shown to act as an antagonist of the NMDA receptor, an ionotropic glutamate receptor that is involved in learning and memory formation. By blocking the NMDA receptor, N-(1H-indazol-5-yl)-2-(pyrrolidin-3-yl)acetamide is thought to reduce the excitatory effects of glutamate, which can lead to anti-seizure and anti-inflammatory effects. Additionally, N-(1H-indazol-5-yl)-2-(pyrrolidin-3-yl)acetamide has been shown to act as an agonist of the GABA-A receptor, a ligand-gated ion channel that is involved in the regulation of neuronal excitability. By activating the GABA-A receptor, N-(1H-indazol-5-yl)-2-(pyrrolidin-3-yl)acetamide is thought to reduce neuronal excitability, which can lead to anti-seizure and anti-anxiety effects.
Biochemical and Physiological Effects
N-(1H-indazol-5-yl)-2-(pyrrolidin-3-yl)acetamide has been shown to have a variety of biochemical and physiological effects, including anticonvulsant, anti-inflammatory, and neuroprotective effects. It has been shown to reduce seizure activity in animal models, and has been shown to reduce inflammation in vitro. Additionally, N-(1H-indazol-5-yl)-2-(pyrrolidin-3-yl)acetamide has been shown to have neuroprotective effects, as it has been shown to reduce the neurotoxicity of certain drugs in animal models.

Advantages and Limitations for Lab Experiments

N-(1H-indazol-5-yl)-2-(pyrrolidin-3-yl)acetamide has several advantages for use in laboratory experiments, including its low toxicity, its relatively low cost, and its availability in a variety of forms. Additionally, N-(1H-indazol-5-yl)-2-(pyrrolidin-3-yl)acetamide is relatively easy to synthesize, and is stable in aqueous solution. However, there are also some limitations to using N-(1H-indazol-5-yl)-2-(pyrrolidin-3-yl)acetamide in laboratory experiments, such as its limited solubility in water and its limited duration of action.

Future Directions

N-(1H-indazol-5-yl)-2-(pyrrolidin-3-yl)acetamide has potential applications in a variety of scientific and medical fields, and there are several potential future directions for research. These include further research into its mechanism of action, its potential use in the treatment of neurological disorders and cancer, and its potential use in the development of novel drug delivery systems. Additionally, further research into the potential toxicological effects of N-(1H-indazol-5-yl)-2-(pyrrolidin-3-yl)acetamide and its potential interactions with other drugs is also warranted.

Synthesis Methods

N-(1H-indazol-5-yl)-2-(pyrrolidin-3-yl)acetamide can be synthesized through a variety of methods, including the reaction of 1H-indazole-5-carboxaldehyde with a pyrrolidine derivative, such as pyrrolidine-3-carboxylic acid. This reaction is typically conducted in aqueous solution at a temperature of approximately 80°C. The reaction is typically carried out in the presence of a base, such as potassium hydroxide, and is usually complete within a few hours.

Scientific Research Applications

N-(1H-indazol-5-yl)-2-(pyrrolidin-3-yl)acetamide has been studied for its potential use in various scientific and medical applications, such as an anticonvulsant, anti-inflammatory, and neuroprotective agent. It has been studied for its potential use in the treatment of epilepsy, depression, anxiety, and other neurological disorders. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines in vitro.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(1H-indazol-5-yl)-2-(pyrrolidin-3-yl)acetamide involves the reaction of 1H-indazole-5-carboxylic acid with pyrrolidine and acetic anhydride to form N-(1H-indazol-5-yl)pyrrolidine-3-carboxamide, which is then reacted with acetic anhydride and acetic acid to form the final product.", "Starting Materials": [ "1H-indazole-5-carboxylic acid", "pyrrolidine", "acetic anhydride", "acetic acid" ], "Reaction": [ "Step 1: React 1H-indazole-5-carboxylic acid with pyrrolidine and acetic anhydride in the presence of a catalyst to form N-(1H-indazol-5-yl)pyrrolidine-3-carboxamide.", "Step 2: React N-(1H-indazol-5-yl)pyrrolidine-3-carboxamide with acetic anhydride and acetic acid in the presence of a catalyst to form N-(1H-indazol-5-yl)-2-(pyrrolidin-3-yl)acetamide." ] }

CAS RN

1830254-62-0

Product Name

N-(1H-indazol-5-yl)-2-(pyrrolidin-3-yl)acetamide

Molecular Formula

C13H16N4O

Molecular Weight

244.3

Purity

95

Origin of Product

United States

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